2-Methyl-1,3-dithiane-2-carbonyl chloride
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Overview
Description
2-Methyl-1,3-dithiane-2-carbonyl chloride is an organic compound belonging to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds and as intermediates in various chemical reactions .
Preparation Methods
2-Methyl-1,3-dithiane-2-carbonyl chloride can be synthesized through several methods. One common route involves the reaction of 2-methyl-1,3-dithiane with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the carbonyl chloride derivative . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-1,3-dithiane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Scientific Research Applications
2-Methyl-1,3-dithiane-2-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dithiane-2-carbonyl chloride involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be easily introduced and removed under specific conditions, allowing for the selective protection and deprotection of carbonyl groups during multi-step synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2-Methyl-1,3-dithiane-2-carbonyl chloride can be compared with other similar compounds, such as:
1,3-Dithiane: A parent compound used as a protecting group for carbonyl compounds.
1,3-Dithiolane: Another sulfur-containing heterocycle with similar applications.
2-Methyl-1,3-dithiolane: A closely related compound with similar reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical reactions .
Properties
CAS No. |
64714-84-7 |
---|---|
Molecular Formula |
C6H9ClOS2 |
Molecular Weight |
196.7 g/mol |
IUPAC Name |
2-methyl-1,3-dithiane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClOS2/c1-6(5(7)8)9-3-2-4-10-6/h2-4H2,1H3 |
InChI Key |
YROFZXAGODCZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)C(=O)Cl |
Origin of Product |
United States |
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